molecular formula C8H11ClO4 B1296256 Ethyl 5-(chloromethyl)-2-oxotetrahydrofuran-3-carboxylate CAS No. 5406-65-5

Ethyl 5-(chloromethyl)-2-oxotetrahydrofuran-3-carboxylate

Cat. No. B1296256
CAS RN: 5406-65-5
M. Wt: 206.62 g/mol
InChI Key: NEMJQRNPBNDMAB-UHFFFAOYSA-N
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Description

Ethyl 5-(chloromethyl)-2-oxotetrahydrofuran-3-carboxylate (CMTO) is a cyclic ether derivative of 5-chloromethyl-2-oxotetrahydrofuran-3-carboxylic acid (CMTC). It is a colorless liquid with a boiling point of 115-116°C, a melting point of -93°C, and a density of 1.07 g/cm3. CMTO is a versatile reagent for a variety of chemical transformations, including the synthesis of carboxylic acids, lactones, and other functionalized compounds. CMTO is known to be a useful starting material for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Conversion of Plant Biomass to Furan Derivatives

Research has highlighted the significant role of furan derivatives, obtained from plant biomass, in the creation of new generations of polymers and functional materials. Furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its further processed forms, demonstrate potential as renewable feedstocks for the chemical industry, aiming to replace non-renewable hydrocarbon sources. This shift could lead to more sustainable production methods for monomers, polymers, and various other chemicals used widely across industries (Chernyshev, Kravchenko, & Ananikov, 2017).

Electrochemical Surface Finishing and Energy Storage

Advancements in electrochemical technologies using room-temperature ionic liquids (RTILs) for electroplating and energy storage demonstrate the utility of haloaluminate ionic liquids in industrial applications. This research indicates a growing interest in the use of RTILs for more efficient and environmentally friendly electrochemical processes, which could be relevant for the application and processing of compounds like Ethyl 5-(chloromethyl)-2-oxotetrahydrofuran-3-carboxylate in surface finishing and energy storage technologies (Tsuda, Stafford, & Hussey, 2017).

Organic Synthesis and Fine Chemical Production

The use of biomass-derived chemicals in organic synthesis opens up pathways for producing fine chemicals, utilizing renewable resources. 5-Hydroxymethylfurfural (HMF), for example, is highlighted for its versatility in organic synthesis, serving as a building block for various fine chemicals. This approach aligns with the potential use of Ethyl 5-(chloromethyl)-2-oxotetrahydrofuran-3-carboxylate in synthesizing complex molecules and materials, contributing to the development of sustainable and innovative chemical processes (Fan, Verrier, Queneau, & Popowycz, 2019).

Dehydration of Sugars to Furan Derivatives

The process of converting sugars to furan derivatives, such as 5-Hydroxymethylfurfural (5-HMF) and furfural, underlines the importance of selecting appropriate solvents and conditions for maximizing yields and product quality. This research is relevant for understanding the chemical transformations and industrial applications of furan derivatives, potentially including the synthesis and application of Ethyl 5-(chloromethyl)-2-oxotetrahydrofuran-3-carboxylate (Esteban, Vorholt, & Leitner, 2020).

properties

IUPAC Name

ethyl 5-(chloromethyl)-2-oxooxolane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClO4/c1-2-12-7(10)6-3-5(4-9)13-8(6)11/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMJQRNPBNDMAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(OC1=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40278428
Record name ethyl 5-(chloromethyl)-2-oxotetrahydrofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(chloromethyl)-2-oxotetrahydrofuran-3-carboxylate

CAS RN

5406-65-5
Record name NSC7289
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7289
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 5-(chloromethyl)-2-oxotetrahydrofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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